N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE: is a complex organic compound that features a combination of fluorinated aromatic rings, a thienyl group, and a sulfonyl-propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as thiophene and trifluoromethyl-substituted compounds.
Amidation: The final step involves the formation of the propanamide moiety by reacting the sulfonylated pyrimidine with 2,4-difluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, the compound’s fluorinated aromatic rings and sulfonyl group may contribute to its potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated aromatic rings and sulfonyl group could play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetamide
- N-(2,4-difluorophenyl)-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide
Uniqueness
The uniqueness of N-(2,4-DIFLUOROPHENYL)-3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated aromatic rings and a sulfonyl-propanamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12F5N3O3S2 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide |
InChI |
InChI=1S/C18H12F5N3O3S2/c19-10-3-4-12(11(20)8-10)24-16(27)5-7-31(28,29)17-25-13(14-2-1-6-30-14)9-15(26-17)18(21,22)23/h1-4,6,8-9H,5,7H2,(H,24,27) |
InChI Key |
QQXVBWOVMNUPDX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
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